molecular formula C15H9ClN2O2 B1275592 8-Chloro-2-pyridin-3-ylquinoline-4-carboxylic acid CAS No. 667436-24-0

8-Chloro-2-pyridin-3-ylquinoline-4-carboxylic acid

Cat. No. B1275592
M. Wt: 284.69 g/mol
InChI Key: GWQRSIFXNZFRGO-UHFFFAOYSA-N
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Description

Catalytic Aerobic Oxidation of Substituted Quinolines

The study of Pd(II) complexes derived from 2,6-pyridinedicarboxylic acids has shown their capability to catalyze the homogeneous regioselective aerobic oxidation of substituted 8-methylquinolines. This process occurs in an AcOH-Ac2O solution, leading to the production of 8-quinolylmethyl acetates with high yield, while 8-quinoline carboxylic acids are formed as minor reaction products .

Synthesis of Tetraazacrown Ethers with Quinoline Sidearms

A series of macrocyclic tetraazacrown ethers with sidearms such as pyridine, quinoline, 8-hydroxyquinoline, or 8-aminoquinoline has been synthesized. The method involves crab-like cyclization and reductive amination using sodium triacetoxyborohydride. The 8-hydroxyquinoline and 8-aminoquinoline sidearms were specifically prepared through reductive amination of corresponding aldehydes, followed by deprotection or reduction steps. These macrocycles exhibit strong complexation with various metal ions, as demonstrated by potentiometric and UV-vis spectroscopic studies .

Silver Complexes with Pyridine Carboxylic Acids

The silver complexes of 8-hydroxyquinoline and pyridine carboxylic acids have been reexamined, revealing that the metal-ligand ratios are more complex than previously thought. The study includes ESCA, IR, and UV spectroscopy, indicating the incorporation of solvent molecules, the presence of nitrate and perchlorate, and hydrogen-bonded systems. New reactions of these complexes have also been reported .

Mixed-Ligand Coordination Compound with 8-Aminoquinoline

A mixed-ligand coordination compound involving 8-aminoquinoline and pyridine-2,6-dicarboxylate was synthesized. The compound features different compositions for cationic and anionic complexes, with Cr centers in distorted octahedral geometries. The structure is held together by various intermolecular interactions, including hydrogen bonding and π-π stacking. DFT calculations were used to analyze the π-π stacking interactions, focusing on the influence of the anionic/cationic nature of the complex .

Proton-Transfer Compounds with Quinoline Derivatives

The structures of proton-transfer compounds involving 4,5-dichlorophthalic acid with quinoline derivatives, such as 8-hydroxyquinoline, 8-aminoquinoline, and quinoline-2-carboxylic acid, have been determined. These compounds exhibit one-dimensional hydrogen-bonded chain structures and aromatic ring π-π associations. The study illustrates the utility of hydrogen phthalate anions and quinoline cations in forming low-dimensional hydrogen-bonded structures .

Ethyl 3,7-Dichloroquinoline-8-carboxylate

The crystal structure of ethyl 3,7-dichloroquinoline-8-carboxylate, prepared by esterification of the corresponding carboxylic acid, is stabilized by aromatic π-π stacking and weak intermolecular C–H⋯N hydrogen bonds. The stacking occurs between the benzene and pyridine rings of neighboring molecules, contributing to the stability of the structure .

Efficient Catalyst for Hexahydroquinolines Preparation

Pyridinium-1-sulfonic acid-2-carboxylic acid chloride has been synthesized and applied as an efficient catalyst for the preparation of hexahydroquinolines. The one-pot multi-component condensation reaction involves aryl aldehydes, dimedone, β-ketoesters, and ammonium acetate under mild and solvent-free conditions. The catalyst offers advantages such as low cost, non-toxic nature, and excellent yields .

Scientific Research Applications

Complexation and Spectroscopy

  • Complexation with Silver : Research on complexes of silver with 8-hydroxyquinoline and pyridine carboxylic acids, including derivatives similar to 8-Chloro-2-pyridin-3-ylquinoline-4-carboxylic acid, highlights their interesting chemical properties. These compounds exhibit unexpected metal-ligand ratios and incorporate solvent molecules, showcasing their potential in coordination chemistry (Baker, Brisk, & Storch, 1974).

  • Spectroscopic Characterization and DFT Calculations : Derivatives of pyridine carboxylic acid, closely related to the compound , have been extensively characterized using FT-IR, UV-Vis spectroscopy, and DFT calculations. These studies are crucial for understanding the electronic and molecular structure, contributing to potential applications in materials science (Tamer et al., 2018).

Antibacterial Properties

  • Antibacterial Activity of Quinoline Derivatives : Investigations into 8-nitrofluoroquinolone derivatives, structurally similar to 8-Chloro-2-pyridin-3-ylquinoline-4-carboxylic acid, demonstrate notable antibacterial properties. This line of research contributes to the development of new antibacterial agents (Al-Hiari et al., 2007).

Chemical Synthesis and Reactions

  • Synthesis of Quinolone Derivatives : Studies on the synthesis of various quinolone derivatives, including the modification of carboxylic acid groups, provide insights into chemical synthesis routes that could be applicable to 8-Chloro-2-pyridin-3-ylquinoline-4-carboxylic acid. This research enhances understanding of chemical reactions and synthesis techniques in organic chemistry (Kandinska, Kozekov, & Palamareva, 2006).

Extraction and Separation Processes

  • Reactive Extraction Studies : The study of reactive extraction techniques for pyridine-2-carboxylic acid (similar to the compound of interest) has implications for the separation and purification processes in pharmaceutical and chemical industries (Datta & Kumar, 2014).

Catalysis

  • Catalytic Applications : Research into catalytic applications using pyridine carboxylic acid derivatives indicates potential uses in catalysis, particularly in organic synthesis and transformation reactions. This opens pathways for exploring the catalytic properties of 8-Chloro-2-pyridin-3-ylquinoline-4-carboxylic acid in similar contexts (Moosavi‐Zare & Afshar-Hezarkhani, 2020).

Microbial Metabolism

  • Microbial Degradation Studies : Investigations into the microbial metabolism of chloroquinoline carboxylic acids, like the one of interest, provide insights into environmental and biotechnological applications, particularly in bioremediation and waste treatment (Tibbles, Müller, & Lingens, 1989).

properties

IUPAC Name

8-chloro-2-pyridin-3-ylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClN2O2/c16-12-5-1-4-10-11(15(19)20)7-13(18-14(10)12)9-3-2-6-17-8-9/h1-8H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWQRSIFXNZFRGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N=C(C=C2C(=O)O)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90396686
Record name 8-chloro-2-pyridin-3-ylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90396686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Chloro-2-pyridin-3-ylquinoline-4-carboxylic acid

CAS RN

667436-24-0
Record name 8-chloro-2-pyridin-3-ylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90396686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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